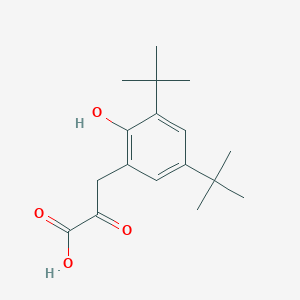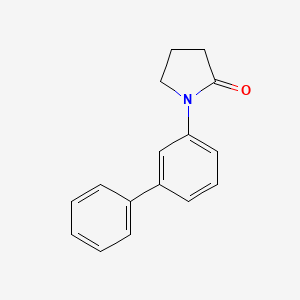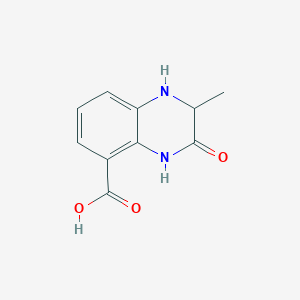
5-Bromo-4-(3-methyl-4-pyridyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as MFCD33022761 is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022761 involves specific reaction conditions and reagents. The preparation method is designed to ensure high purity and yield, making it suitable for both laboratory and industrial-scale production. The synthetic route typically involves a series of chemical reactions, including condensation, cyclization, and purification steps. Each step is carefully controlled to maintain the integrity of the compound and to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of MFCD33022761 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial production methods are designed to minimize waste and maximize the yield of the compound, making it economically viable for large-scale applications.
化学反应分析
Types of Reactions: MFCD33022761 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022761 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperature conditions, while reduction reactions may involve the use of hydrogen gas or metal catalysts.
Major Products Formed: The major products formed from the reactions of MFCD33022761 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures.
科学研究应用
MFCD33022761 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions. In biology, the compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes. In medicine, MFCD33022761 is investigated for its therapeutic potential, particularly in the development of new drugs and treatments. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.
作用机制
The mechanism of action of MFCD33022761 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound influences biological systems.
相似化合物的比较
Similar Compounds: MFCD33022761 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include those with comparable chemical backbones or those that undergo similar types of chemical reactions.
Uniqueness: The uniqueness of MFCD33022761 lies in its specific structural features and its ability to undergo a wide range of chemical reactions. These properties make it a valuable compound for various scientific and industrial applications. Its versatility and reactivity distinguish it from other similar compounds, making it a subject of ongoing research and development.
属性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
5-bromo-4-(3-methylpyridin-4-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-4-12-3-2-7(6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChI 键 |
HJTYGHXJZILKMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)




![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)



![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
